ISO-AMYL-CROTONATE
Description
Significance within Ester Chemistry Research
The study of iso-amyl-crotonate and related molecules is significant within the field of ester chemistry, particularly in the exploration of synthesis and reaction mechanisms. Esters are a fundamental class of organic compounds, and the methods for their creation are a cornerstone of synthetic chemistry. ebsco.com The traditional method for producing esters like this compound is Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. However, this method often suffers from limitations such as equilibrium constraints and the need for harsh reaction conditions. researchgate.net
Research in this area focuses on overcoming these limitations. One area of significant academic interest is the use of solid acid catalysts for esterification reactions, such as in the synthesis of isoamyl propionate. niscpr.res.in These heterogeneous catalysts offer advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture and potential for regeneration and reuse. niscpr.res.in
Furthermore, the field has seen a substantial shift towards biocatalysis, employing enzymes like lipases and cutinases to synthesize esters. redalyc.orgresearchgate.net Studies on the enzymatic synthesis of related compounds, such as isoamyl acetate (B1210297) and isoamyl butyrate (B1204436), demonstrate the potential for high-yield, selective ester production under mild conditions. redalyc.orgnih.govnih.gov Research into the enzymatic synthesis of various isoamyl fatty acid esters has shown that enzymes like cutinase can be effectively immobilized and reused, making the process more economically viable. jmb.or.krnih.govnih.gov The unsaturated nature of the crotonate moiety in this compound also makes it a subject of interest for studying the selectivity of these catalytic methods.
Contextualization within Modern Chemical Science
In the landscape of modern chemical science, research on this compound is contextualized primarily by the principles of "Green Chemistry." acs.orgresearchgate.net This paradigm shift in chemical manufacturing emphasizes the development of sustainable processes that minimize environmental impact. ijnc.irscientificupdate.com The production of flavor and fragrance esters, including this compound, is moving away from traditional chemical synthesis towards more environmentally benign methods. redalyc.org
A key trend is the use of biocatalysis and biosynthesis. synthiaonline.com The enzymatic synthesis of esters, as mentioned previously, avoids the use of strong acids and high temperatures, reducing energy consumption and waste generation. redalyc.orgjmb.or.kr An even more advanced approach is the metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, to produce esters directly from renewable feedstocks. researchgate.netresearchgate.net Research has demonstrated the successful biosynthesis of ethyl crotonate and various acetate esters by introducing and optimizing metabolic pathways in yeast. researchgate.netresearchgate.net These studies highlight a promising, sustainable route for the industrial production of fine chemicals like this compound, aligning with the goals of creating a circular bio-economy. The use of enzymes can also reduce the need for protecting groups, simplifying synthetic routes and increasing atom economy. acs.org
Overview of Academic Inquiry on this compound
Academic inquiry into this compound and its structural relatives is multifaceted, focusing on production methods and applications. A significant portion of research is dedicated to optimizing synthesis, reflecting the compound's commercial value.
Key research areas include:
Catalyst Development : A major focus is the development of more efficient catalysts for esterification. This includes the investigation of solid acid catalysts to replace corrosive liquid acids and, more prominently, the use of biocatalysts. niscpr.res.in
Enzymatic Synthesis : There is extensive research on using immobilized enzymes for ester production. nih.govnih.gov Studies on lipases and cutinases for synthesizing isoamyl esters explore optimizing reaction parameters like temperature, solvent, and substrate ratios to maximize yield and purity. redalyc.orgnih.govjmb.or.krnih.gov Four main enzyme types have been identified for ester formation: esterases, hemiacetal dehydrogenases (HADHs), Baeyer-Villiger monooxygenases (BVMOs), and alcohol acyltransferases (AATs). researchgate.net
Biosynthesis and Metabolic Engineering : A frontier of research is the engineering of microorganisms for the de novo synthesis of esters. researchgate.net By introducing genes from organisms like Clostridium tyrobutyricum and Fragaria×ananassa into Saccharomyces cerevisiae, researchers have successfully produced ethyl crotonate, demonstrating the potential for the bio-production of related unsaturated esters. researchgate.netresearchgate.net
Analytical Methods : The identification and quantification of esters like this compound in complex mixtures, such as fermented beverages and natural products, is another area of academic work, often involving techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com
Table 2: Summary of Relevant Research Findings
| Research Area | Key Findings | Relevant Compounds |
|---|---|---|
| Biocatalysis | Immobilized lipases and cutinases show high efficiency and reusability in synthesizing isoamyl esters in non-aqueous media. redalyc.orgnih.govjmb.or.kr | Isoamyl Butyrate, Isoamyl Acetate, Isoamyl Fatty Acid Esters |
| Biosynthesis | Saccharomyces cerevisiae can be metabolically engineered to produce ethyl crotonate by introducing a synthetic pathway involving genes from other organisms. researchgate.netresearchgate.net | Ethyl Crotonate |
| Heterogeneous Catalysis | Solid acid catalysts, such as sulfated zirconia, can effectively catalyze the liquid-phase esterification of isoamyl alcohol, offering a reusable alternative to liquid acids. niscpr.res.in | Isoamyl Propionate |
| Enzymology | Alcohol acyltransferases (AATs) are key enzymes in the biosynthesis of a wide range of esters, including ethyl acetate and isoamyl acetate. researchgate.netresearchgate.net | Ethyl Acetate, Isoamyl Acetate, Ethyl Crotonate |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic Acid |
| Acetic Anhydride (B1165640) |
| Alcohol |
| Amoxicillin |
| Ampicillin |
| Aspirin |
| Butyric Acid |
| Carbon |
| Crotonic Acid |
| Cyclohexane |
| Ethanol (B145695) |
| Ethyl Acetate |
| Ethyl Crotonate |
| Heptane |
| Hexane |
| Isoamyl Acetate |
| Isoamyl Alcohol |
| Isoamyl Butyrate |
| This compound |
| Isoamyl Propionate |
| Methyl Salicylate |
| Polyester (B1180765) |
| Salicylic Acid |
| Water |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25415-77-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI Key |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
SMILES |
CC=CC(=O)OCCC(C)C |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)C |
Other CAS No. |
25415-77-4 |
Origin of Product |
United States |
Synthetic Methodologies for Iso Amyl Crotonate and Analogous Esters
Chemical Synthesis Approaches
The formation of the ester bond between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, with several established methodologies available.
The most prevalent conventional method for synthesizing esters like iso-amyl-crotonate is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgmdpi.com The synthesis of this compound specifically involves the reaction between crotonic acid and isoamyl alcohol (3-methyl-1-butanol).
Catalytic esterification is a process where a catalyst is used to increase the rate of reaction between an alcohol and a carboxylic acid. A well-studied analogous reaction is the synthesis of isoamyl acetate (B1210297) (banana oil) from acetic acid and isoamyl alcohol. unirioja.esi3awards.org.au The principles governing this synthesis are directly applicable to that of this compound.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. mdpi.com The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The catalyst, typically a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid (crotonic acid). mdpi.com This protonation makes the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: The hydroxyl oxygen of the alcohol (isoamyl alcohol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. i3awards.org.au
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the original hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
Challenges: The primary challenge in Fischer esterification is its reversible nature. The presence of water, a byproduct, can drive the equilibrium back towards the reactants (ester hydrolysis). To overcome this, the reaction is often manipulated based on Le Châtelier's principle by either using a large excess of one reactant (usually the less expensive alcohol) or by continuously removing water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus. libretexts.org For unsaturated acids like crotonic acid, another potential challenge is polymerization, which may require the addition of an inhibitor. researchgate.net
To circumvent issues associated with homogeneous catalysts like sulfuric acid (e.g., corrosion, difficult removal, and generation of acidic waste), solid acid catalysts have been developed. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and simplified product purification. mdpi.com
Acidic ion-exchange resins, such as macroporous polystyrene-based resins functionalized with sulfonic acid groups (e.g., Amberlyst, Purolite, Indion, and Dowex), are highly effective for esterification reactions. google.comresearchgate.net These resins provide acidic sites for catalysis while being insoluble in the reaction medium. Studies on the synthesis of isoamyl acetate have demonstrated that cation-exchange resins can effectively catalyze the reaction, with some resins showing higher catalytic activity than others under identical conditions. researchgate.net Similarly, phosphotungstic acid, another solid acid, has been successfully used as a catalyst for the esterification of crotonic acid with various long-chain alcohols, demonstrating the viability of heterogeneous catalysis for producing crotonate esters. researchgate.net
| Catalyst Type | Specific Catalyst Example | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Crotonic Acid + Dodecyl Alcohol | Serves as a baseline for comparing reaction kinetics. The reaction is second-order. | researchgate.net |
| Heteropolyacid (Solid) | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Crotonic Acid + Dodecyl Alcohol | Demonstrates higher activation energy (80.46-85.69 kJ/mol) compared to H₂SO₄ catalysis. | researchgate.net |
| Ion-Exchange Resin (Solid) | NKC-9 | Acetic Acid + Isoamyl Alcohol | Showed the highest catalytic activity among eight different cation-exchange resins tested for isoamyl acetate synthesis. | researchgate.net |
| Ion-Exchange Resin (Solid) | Purolite CT-175 | Acetic Acid + Isoamyl Alcohol | Used to study the kinetics of heterogeneous catalysed esterification of isoamyl acetate. | researchgate.net |
Catalytic rectification, more commonly known as reactive distillation (RD), is a process intensification technology that combines chemical reaction and distillation in a single apparatus. wikipedia.orgsrce.hr This technique is particularly advantageous for equilibrium-limited reactions like esterification. wikipedia.org
In a reactive distillation column, the vessel serves as both a chemical reactor and a distillation unit. wikipedia.org The column is typically divided into three sections: a central reactive zone packed with a catalyst (often a solid catalyst), a rectifying section above, and a stripping section below. srce.hr
For ester synthesis, the alcohol and carboxylic acid are fed into the column. As the reaction proceeds in the catalytic zone, the products are continuously separated based on their relative volatilities. In the synthesis of many low-boiling esters, water is removed from the top of the column (often as an azeotrope with the alcohol), while the higher-boiling ester product is collected from the bottom. wikipedia.orgaidic.it This constant removal of one or more products shifts the reaction equilibrium towards the product side, enabling conversions that can surpass the equilibrium limit of conventional batch reactors. srce.hrgoogle.com The integration of reaction and separation into a single unit leads to significant benefits, including reduced capital and operating costs, lower energy consumption, improved product selectivity, and simplified process flow. nih.govmdpi.com
Conventional Esterification Techniques
Catalytic Rectification Synthesis of Esters
Process Intensification and Environmental Benefits
The synthesis of esters like this compound is a significant industrial process. Traditional methods, however, are often energy-intensive. google.com Process intensification (PI) offers a solution by combining reaction and separation into a single unit, a technique known as reactive distillation (RD). researchgate.net This approach can reduce operating and capital costs, as well as environmental impact, leading to more sustainable technologies. researchgate.net
One of the key challenges in ester production is the removal of water produced during the esterification reaction, which can limit the reaction's progress. researchgate.net Reactive distillation helps to overcome this by continuously removing water, thus shifting the chemical equilibrium towards the formation of the ester product. researchgate.netvedantu.com Other process intensification strategies include azeotropic–reactive distillation, reactive extractive distillation, and pressure-swing reactive distillation. researchgate.net
The use of alternative energy sources like microwaves has also been shown to intensify the synthesis of esters. ui.ac.id Microwave-assisted synthesis can lead to higher yields in significantly shorter reaction times compared to conventional methods. ui.ac.id
Environmental Benefits:
The move towards greener chemistry has also impacted ester synthesis. Enzymatic esterification, which uses natural enzymes as catalysts, is a notable innovation. oleonhealthandbeauty.com This method offers several environmental advantages:
Reduced Energy Consumption: Enzymatic processes can operate at ambient temperatures, a stark contrast to the high temperatures (around 200°C) required in standard chemical processes. oleonhealthandbeauty.com
Waste Reduction: The enzymatic process can reduce process waste by up to 60%. oleonhealthandbeauty.com
Lower CO2 Emissions: This method can lead to a significant reduction in CO2 emissions, by as much as 40%. oleonhealthandbeauty.com
The use of bio-based raw materials is another important aspect of creating more environmentally friendly ester production. researchgate.net Esterification is well-suited for using renewable resources, which, combined with process intensification, contributes to a more sustainable chemical industry. researchgate.netoleonhealthandbeauty.com Furthermore, certain esters, particularly those derived from natural sources like palm oil, are biodegradable, breaking down into non-toxic substances. offshore-mag.com This is a significant advantage in applications where environmental release is a concern. offshore-mag.com
Polymerization Techniques Involving Crotonate Moieties
Alkyl crotonates, including this compound, are monomers that can be used to create polymers with unique properties. However, they are not easily polymerized through conventional radical or anionic methods. researchgate.net Group-transfer polymerization (GTP) has emerged as a key technique for the polymerization of these monomers. sioc-journal.cn
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
GTP is a living polymerization method that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgillinois.edu The process typically involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a catalyst. slideshare.net
Organic Superacid Catalysis in GTP
Recently, organic superacids have been successfully used as catalysts for the GTP of alkyl crotonates. acs.orgresearchgate.net This method avoids the use of toxic heavy metal catalysts. researchgate.net Using an organic superacid catalyst, various poly(alkyl crotonate)s have been synthesized with good yields and narrow molecular weight distributions. acs.org For example, the GTP of ethyl crotonate using an organic superacid catalyst at -40°C resulted in a polymer with a narrow molecular weight distribution (Mw/Mn = 1.20) and a good monomer conversion of 72%. acs.org
The reaction temperature is a critical parameter in organic acid-catalyzed GTP. acs.org Lower temperatures generally lead to narrower molecular weight distributions but slower polymerization rates. acs.org
Table 1: Effect of Temperature on Organic Acid-Catalyzed GTP of Ethyl Crotonate
| Temperature (°C) | Monomer Conversion (%) | Molecular Weight Distribution (Mw/Mn) |
|---|---|---|
| -20 | 91 | Broader |
| -40 | 72 | 1.20 |
This table is based on data from a study on the GTP of ethyl crotonate. acs.org
Inorganic Lewis Acid Catalysis in GTP
Inorganic Lewis acids, such as mercury (II) iodide (HgI2), have also been used to catalyze the GTP of alkyl crotonates. researchgate.net This method can produce highly stereoregular polymers. researchgate.netresearchgate.net For instance, the GTP of methyl crotonate using a HgI2 catalyst system yielded disyndiotactic polymers with narrow molecular weight distributions. researchgate.net Other inorganic Lewis acids like zinc iodide (ZnI2) and cadmium iodide (CdI2) have also been shown to catalyze this polymerization. researchgate.net
Kinetic modeling of GTP with a silicon Lewis acid catalyst has provided insights into the polymerization mechanism. semanticscholar.orgrsc.org The model revealed that termination reactions become more significant at higher temperatures. rsc.org
Stereospecific Polymerization of Crotonate Derivatives
The stereochemistry of poly(alkyl crotonate)s can be controlled during polymerization. Using specific catalyst systems in GTP, it is possible to produce polymers with a high degree of stereoregularity, such as disyndiotactic polymers. researchgate.netresearchgate.net The stereospecificity of the polymerization can be influenced by the structure of the initiator and co-catalyst used. researchgate.net For example, using bulkier trialkylsilyl groups in the initiator components can lead to higher disyndiotacticity. researchgate.net
Design of Crotonate-Derived Monomers for Functional Polyesters
The dimerization of alkyl crotonates can produce functionalized molecules that are promising monomers for creating functional polyesters. researchgate.net These dimers can then be polymerized with diols to construct polyesters with double bonds within the polymer backbone, which enhances their functional versatility. researchgate.net
Furthermore, monomers derived from biomass, such as those from 5-hydroxymethyl furfural (B47365) (HMF), can be used to synthesize functional polyurethanes and polyesters with tunable properties. rsc.org By controlling the hydrogenation of these monomers, polymers with different characteristics, from packaging materials to energy-dissipating rubbers, can be produced. rsc.org The design of monomers that allow for the creation of recyclable and even upcyclable polyester (B1180765) networks is an active area of research. nsf.gov For instance, crosslinked polyesters have been designed from structurally similar monomers that can be selectively degraded under mild conditions, allowing for chemical recycling. nsf.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl crotonate |
| Methyl crotonate |
| n-Propyl crotonate |
| n-Butyl crotonate |
| Isopropyl crotonate |
| sec-Butyl crotonate |
| tert-Butyl crotonate |
| p-Tolyl crotonate |
| 5-hydroxymethyl furfural |
| Diethyl phthalate (B1215562) |
| Dimethyl phthalate |
| Phthalic acid |
| Glycerol |
| Citronellol |
Strategic Use of Isoamyl Precursors in Organic Synthesis
The isoamyl group is a key structural component, and its introduction into a molecule is a critical step in the synthesis of this compound and related compounds. Organic synthesis strategies strategically utilize precursors like isoamyl alcohol and isoamyl nitrite (B80452) to achieve this.
Isoamyl alcohol (also known as isopentanol) is a primary and fundamental building block for producing isoamyl esters through a process called esterification. chemicalbull.com The most common method is the Fischer-Speier esterification, which involves reacting isoamyl alcohol with a carboxylic acid in the presence of an acid catalyst. ijisrt.com
The reaction for this compound specifically would involve crotonic acid and isoamyl alcohol. In a more general example, the synthesis of isoamyl acetate (a structurally similar ester) is achieved by reacting isoamyl alcohol with acetic acid. ijisrt.comtaylors.edu.my The reaction is typically performed under reflux, and a strong acid like sulfuric acid is a common catalyst. ijisrt.com The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of isoamyl alcohol. ijisrt.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (often the less expensive one) is used, or the water formed during the reaction is removed. ijisrt.com
For instance, one study on isoamyl acetate synthesis used a molar excess of glacial acetic acid relative to isoamyl alcohol to improve the reaction yield. ijisrt.com Another approach involves using acetic anhydride (B1165640) instead of acetic acid; this reaction also produces the desired ester and acetic acid as a byproduct, which can then react with excess isoamyl alcohol to form more ester. taylors.edu.my Cold esterification techniques have also been developed, where the reaction between acetic acid and isoamyl alcohol proceeds at cooler temperatures in the presence of a higher concentration of sulfuric acid catalyst, avoiding the need for heating. google.com
Table 1: Selected Esterification Reactions Using Isoamyl Alcohol
| Ester Product | Reactants | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Isoamyl acetate | Isoamyl alcohol, Acetic acid | Sulfuric acid | The reaction is exothermic; using excess acetic acid shifts the equilibrium to favor ester formation, achieving a 58.09% yield. | ijisrt.com |
| Isoamyl acetate | Isoamyl alcohol, Acetic anhydride | Candida antarctica Lipase (B570770) B (CALB) | The reaction proceeds in two main steps, with the anhydride first reacting to form the ester and acetic acid, which then reacts with more alcohol. | taylors.edu.my |
| Iso-amyl ester rosin | Isoamyl alcohol, Rosin (Abietic acid) | p-Toluenesulfonic acid (P-TSA) | The esterification was confirmed by a shift in the carbonyl peak in FT-IR spectra from 1688 cm⁻¹ to 1720 cm⁻¹. | ncsu.edu |
Isoamyl nitrite (isopentyl nitrite) is a reactive alkyl nitrite ester used as a reagent in various organic transformations. acs.orgacs.org It is not a direct precursor for the isoamyl group in esterification but serves as a versatile reagent in other synthetic contexts. Its primary application is as a diazotizing agent, particularly under non-aqueous conditions. chemicalbook.comwikipedia.org
A significant use of isoamyl nitrite is in modifications of the Sandmeyer reaction. chemicalbook.comwikipedia.org In this process, isoamyl nitrite reacts with an aromatic amine in a halogenated solvent. This generates a radical aromatic species, which then abstracts a halogen atom from the solvent to form the corresponding aryl halide. wikipedia.org For example, diiodomethane (B129776) is used as the solvent for synthesizing aryl iodides, while bromoform (B151600) is used for aryl bromides. wikipedia.org Isoamyl nitrite is also employed to generate benzyne (B1209423) from anthranilic acid.
Furthermore, isoamyl nitrite can react with carbanions to produce oximes. chemicalbook.comwikipedia.org It is also known to decompose in the presence of a base to yield isoamyl alcohol and a nitrite salt. wikipedia.org While highly useful, it is a reactive and potentially hazardous compound that can decompose upon prolonged storage, producing isoamyl alcohol. acs.org
Isoamyl Alcohol as a Synthetic Building Block for Esterification
Biotechnological and Enzymatic Synthesis Routes
As an alternative to traditional chemical synthesis, biotechnological methods offer environmentally friendly and highly selective routes for ester production. nih.gov Enzymes, particularly alcohol acyltransferases, are central to these "green" processes.
Alcohol acyltransferases (AATs) are a class of enzymes that catalyze the final and crucial step in the biosynthesis of many volatile esters, which are key components of the aromas and flavors of fruits and fermented beverages. researchgate.netfrontiersin.org These enzymes facilitate the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) to produce an ester and free coenzyme A. nih.govnih.gov This pathway allows for the biological synthesis of a wide variety of esters, including isoamyl acetate, ethyl crotonate, and butyl butyrate (B1204436). nih.govresearchgate.net
The diversity of esters produced in nature is a direct result of the availability of different alcohol and acyl-CoA substrates and the specificities of the AAT enzymes present in an organism. researchgate.net In fruits, for example, the biosynthesis of C6 esters begins with fatty acids, which are converted through several steps into aldehydes and then reduced to alcohols by alcohol dehydrogenase (ADH). frontiersin.org AAT then catalyzes the final reaction, linking this alcohol to an acyl-CoA to form the final ester product. frontiersin.org
AATs belong to the BAHD superfamily of acyltransferases. frontiersin.org The catalytic mechanism employed by these enzymes involves several key features and processes to accelerate the esterification reaction. slideshare.net
The core mechanism is a form of covalent catalysis, which proceeds via a two-step, ping-pong reaction pathway. slideshare.net Most AATs possess a conserved catalytic site featuring a specific amino acid sequence, most commonly a Ser-His-Asp catalytic triad (B1167595), located within the enzyme's active site. researchgate.netoup.com
The catalytic process can be described as follows:
Acylation: The reaction begins with the binding of the first substrate, the acyl-CoA molecule, to the active site. The hydroxyl group of the serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the thioester group of the acyl-CoA. aakash.ac.in This step is facilitated by the histidine residue, which acts as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. khanacademy.org This forms a temporary, high-energy tetrahedral intermediate.
Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-sulfur bond. Coenzyme A is released, and a covalent acyl-enzyme intermediate is formed, where the acyl group is attached to the serine residue of the enzyme. fiveable.me
Deacylation: The second substrate, the alcohol (e.g., isoamyl alcohol), enters the active site. The hydroxyl group of the alcohol, activated by the histidine residue (which now acts as a general acid by donating a proton), performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. aakash.ac.inkhanacademy.org
Ester Release: This attack forms another tetrahedral intermediate, which then collapses, breaking the covalent bond between the acyl group and the enzyme's serine residue. The final ester product is released, and the enzyme is regenerated to its original state, ready to begin another catalytic cycle. aakash.ac.in
A significant challenge and area of active research in the biotechnological production of esters is the substrate specificity of AATs. nih.gov Many AATs are promiscuous, meaning they can accept a wide range of different alcohols and acyl-CoAs as substrates. nih.gov This lack of high selectivity can make it difficult to produce a single, specific "designer" ester with high purity. nih.gov
The selectivity of an AAT is determined by the specific amino acid residues that form the substrate-binding pockets within the enzyme's active site. researchgate.net Hydrophobic amino acid residues, for instance, can influence the shape and size of the alcohol-binding pocket through van der Waals forces, thereby affecting which alcohols can bind effectively. researchgate.net
Researchers have developed high-throughput screening platforms to rapidly profile the substrate preferences of different AATs. nih.govornl.gov These platforms allow for the testing of various combinations of alcohols and acyl-CoAs to determine the relative activity of an enzyme for each substrate pair. For example, a study using a cutinase from Rhodococcus (Rcut), which exhibits AAT activity, tested its ability to synthesize various isoamyl fatty acid esters from isoamyl alcohol and a range of fatty acids. jmb.or.kr The results showed that the enzyme had the highest activity with butyric acid, making it most efficient for synthesizing isoamyl butyrate. jmb.or.kr
Table 2: Substrate Specificity of Rhodococcus Cutinase (Rcut) in the Synthesis of Isoamyl Fatty Acid Esters
| Fatty Acid Substrate | Product | Conversion Yield (after 5h) |
|---|---|---|
| Acetic Acid | Isoamyl acetate (IAA) | ~3.4% |
| Butyric Acid | Isoamyl butyrate (IAB) | ~62.0% |
| Hexanoic Acid | Isoamyl hexanoate (B1226103) (IAH) | ~35.0% |
| Octanoic Acid | Isoamyl octanoate (B1194180) (IAO) | ~20.0% |
| Decanoic Acid | Isoamyl decanoate (B1226879) (IAD) | ~15.0% |
(Data adapted from a study on the enzymatic synthesis of isoamyl fatty acid esters. jmb.or.kr)
This type of profiling is crucial for selecting the right enzyme for a specific industrial application or for identifying targets for protein engineering to alter and improve an enzyme's selectivity for a desired product. nih.govnih.gov
Substrate Specificity and Selectivity Profiling of AATs
Metabolic Engineering for Enhanced Ester Production in Microbial Systems
Metabolic engineering transforms microorganisms like Escherichia coli and Yarrowia lipolytica into efficient cell factories for the production of esters. nih.gov This involves designing and implementing synthetic metabolic pathways to channel cellular resources towards the synthesis of the necessary precursor molecules—alcohols and acyl-CoAs. frontiersin.org
Yarrowia lipolytica, an oleaginous yeast, is an especially attractive platform due to its natural ability to produce large quantities of lipids and related precursors. pnas.org Engineering strategies in Y. lipolytica have focused on harnessing its lipogenic pathways and rewiring acyl-CoA metabolism to produce various oleochemicals, including fatty acid ethyl esters. pnas.orgosti.gov By targeting key enzymes to specific cellular compartments like the cytoplasm or peroxisome, production can be optimized and tailored for specific chain lengths. osti.gov
In E. coli, which is a well-established host for metabolic engineering, pathways have been constructed for the de novo biosynthesis of various esters. d-nb.info For example, combining the branched-chain amino acid biosynthetic pathway with the fatty acid pathway has enabled the production of fatty acid branched-chain esters (FABCEs). d-nb.info The modular nature of these engineered pathways allows for the combinatorial biosynthesis of a wide array of esters by pairing different alcohol and acyl-CoA modules. utk.edu Fed-batch fermentation processes have been optimized for engineered E. coli strains, leading to significant titers of ester products, such as isoprenyl acetate, from simple carbon sources like glucose. nih.gov
Another approach involves suppressing or eliminating competing metabolic pathways that divert precursors away from the desired product. In Y. lipolytica, deleting genes involved in the formation of storage lipids (e.g., triacylglycerols) can redirect the flux of fatty acyl-CoAs toward the synthesis of other valuable chemicals. researcher.life Likewise, in E. coli, knocking out genes involved in the consumption of a target intermediate can lead to its accumulation and a subsequent increase in the final ester product. researcher.life The rational organization and dynamic expression of the synthesis enzymes, driven by carefully selected promoters, can further balance the metabolic flow and enhance production. nih.govresearchgate.net
Advanced Analytical Characterization Techniques in Iso Amyl Crotonate Research
Chromatographic Separation Methods
Chromatographic techniques are fundamental in separating iso-amyl-crotonate from complex mixtures, a necessary step for accurate analysis.
Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net
GC is particularly useful for analyzing the volatile fraction of complex samples, such as alcoholic beverages, to identify and quantify aroma-active compounds, including various esters. researchgate.net The coupling of GC with olfactometry (GC-O) allows for the sensory evaluation of separated compounds, which is critical in the flavor and fragrance industry. researchgate.net For instance, research on alcoholic beverages has utilized GC-O to correlate specific esters with particular aroma notes. researchgate.net The analysis of active amyl alcohol and isoamyl alcohol, precursors in the formation of iso-amyl esters, is often performed using GC with specialized columns to achieve excellent peak shapes and resolution.
Key Parameters in GC Analysis of Volatile Esters:
| Parameter | Typical Conditions |
| Column | SLB®-IL76i, 30 m x 0.25 mm I.D., 0.20 μm |
| Oven Temperature | 90 °C |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID), 250 °C |
| Carrier Gas | Hydrogen, 40 cm/sec |
| Injection | 1 μL, 100:1 split |
This table presents typical conditions for the GC analysis of related amyl alcohols and can be adapted for this compound analysis.
High-performance liquid chromatography (HPLC) is another essential technique, particularly for the quantification of less volatile or thermally sensitive esters. HPLC separates components in a liquid mobile phase that is pumped through a column packed with a stationary phase.
Reverse-phase HPLC is a common mode used for the analysis of esters. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of compounds. pjoes.com For example, a method for the simultaneous determination of various preservatives in cosmetics, including esters, utilized a gradient elution with acetonitrile (B52724) and an aqueous formic acid solution. pjoes.com The detection is typically performed using a UV detector or a mass spectrometer. pjoes.com
Validation of an HPLC method is crucial to ensure its reliability and includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). bioline.org.br
Gas Chromatography (GC) for Volatile Ester Analysis
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular weight and structure of this compound.
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It provides a unique "molecular fingerprint" of a compound and is invaluable for its identification. When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for analyzing complex mixtures. researchgate.net
The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. massbank.eu The molecular ion peak confirms the molecular weight of the compound, while the fragment ions provide structural information. For instance, the mass spectrum of iso-amyl crotonate (accession number MSBNK-Fac_Eng_Univ_Tokyo-JP006831) is available in public databases. massbank.eu
UPLC-Q-Orbitrap-HRMS is a state-of-the-art analytical platform that combines the high separation efficiency of UPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. frontiersin.org This technique is exceptionally powerful for the comprehensive identification and analysis of compounds in complex matrices. frontiersin.org It has been successfully applied to profile carotenoid esters in biological samples and to identify plasticizers, including various esters, migrating from food contact materials. magtech.com.cnnih.gov The high mass accuracy allows for the confident determination of elemental compositions and the identification of unknown compounds and degradation products. frontiersin.org This method is particularly advantageous for its high sensitivity, wide dynamic range, and ability to provide detailed structural information through fragmentation analysis. frontiersin.org
Example Application of UPLC-Q-Orbitrap-HRMS for Ester Analysis:
| Analytical Parameter | Conditions |
| Separation Column | ZORBAX SB-C18 (2.1 mm×100 mm, 1.8 μm) |
| Mobile Phase | Methanol-0.2% formic acid water (gradient elution) |
| Flow Rate | 0.3 ml/min |
| Detection | Q/Orbitrap HRMS |
This table illustrates typical parameters used in the analysis of plasticizer esters, which can be adapted for this compound. magtech.com.cn
In a ¹H NMR spectrum, the chemical shift, integration, and splitting pattern of each signal correspond to a specific proton or group of protons in the molecule. bartleby.com For example, in the ¹H NMR spectrum of ethyl crotonate, distinct signals for the ethyl and crotonate moieties are observed, and their couplings provide information about the connectivity of the atoms. magritek.com ¹³C NMR provides information about the carbon skeleton of the molecule. magritek.com Advanced NMR experiments like HSQC and HMBC can be used to establish correlations between protons and carbons, further confirming the structure. magritek.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The vibrational spectrum of a molecule is unique and serves as a molecular fingerprint, allowing for its identification and characterization. researchgate.net
In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups. The IR spectrum is typically divided into the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). copbela.orgspecac.com The functional group region is particularly useful for identifying characteristic bond vibrations. copbela.orglibretexts.org
For this compound, the following characteristic absorption bands are expected:
C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group is anticipated in the region of 1715-1750 cm⁻¹. The exact position can be influenced by conjugation.
C=C Stretch: A medium intensity peak is expected around 1650 cm⁻¹ due to the carbon-carbon double bond in the crotonate moiety.
C-O Stretch: The stretching vibration of the C-O single bond in the ester group typically appears as a strong band in the 1300-1000 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations from the iso-amyl group are observed just below 3000 cm⁻¹. Vinylic C-H stretching from the crotonate group may appear just above 3000 cm⁻¹.
C-H Bending: Bending vibrations for the alkyl and vinyl groups are also present in the fingerprint region, providing further structural confirmation.
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the purity of the ester and the absence of alcohol or carboxylic acid impurities. studymind.co.uk
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Ester) | C=O Stretch | 1715 - 1750 | Strong, Sharp |
| Alkene | C=C Stretch | ~1650 | Medium |
| Ester | C-O Stretch | 1300 - 1000 | Strong |
| Alkyl (sp³ C-H) | C-H Stretch | < 3000 | Medium-Strong |
| Vinylic (sp² C-H) | C-H Stretch | > 3000 | Medium |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, causing electronic transitions from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.org For this compound, the conjugated system of the α,β-unsaturated ester acts as a chromophore.
The primary electronic transitions observed in molecules like this compound are π → π* and n → π* transitions.
π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically of high intensity (large molar extinction coefficient, ε) and for α,β-unsaturated carbonyl compounds, occurs at a wavelength (λmax) around 217 nm.
n → π Transition:* This transition involves the promotion of an electron from a non-bonding (n) orbital (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity (smaller ε) and occur at longer wavelengths compared to π → π* transitions.
UV-Vis spectroscopy is also a powerful tool for quantitative analysis. measurlabs.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength, typically the λmax of the high-intensity π → π* transition. oecd.org A calibration curve, a plot of absorbance versus concentration for a series of standard solutions, is typically constructed to ensure linearity and accuracy. analytik-jena.com
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | C=C-C=O | ~217 | High |
| n → π | C=O | > 300 | Low |
Advanced Quantitative Analytical Methods
The accurate quantification of this compound, especially in complex matrices or at low concentrations, requires advanced analytical methods that offer high sensitivity, specificity, and reliability. numberanalytics.com
Instrumental Techniques for Trace Analysis
For trace analysis of this compound, hyphenated chromatographic techniques are often the methods of choice. These techniques combine the separation power of chromatography with the detection capabilities of sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for the analysis of volatile compounds like this compound. numberanalytics.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and sensitive quantification.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly when coupled with a UV-Vis detector set to the λmax of this compound. oecd.org This is useful for non-volatile matrices or for compounds that may degrade at the high temperatures used in GC.
Other instrumental methods that can be employed for trace analysis include:
Inductively Coupled Plasma (ICP) based techniques: While more commonly used for elemental analysis, they can be adapted for specific organic compounds under certain conditions. nih.gov
Neutron Activation Analysis and Isotope Dilution Mass Spectrometry: These are highly sensitive methods for specific applications, though less common for routine analysis of organic compounds. nih.gov
Chemometric Approaches for Data Interpretation and Method Optimization
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of this compound analysis, chemometrics plays a crucial role in data interpretation and method optimization.
In quantitative analysis, establishing a reliable calibration function is essential. inab.ie Chemometric tools are used to:
Test Mathematical Models: Various mathematical models, including linear and non-linear regressions, can be tested to find the best fit for the calibration data. demarcheiso17025.com
Assess Goodness of Fit: The correlation coefficient is often insufficient to assess the quality of a calibration model. More suitable criteria are employed to ensure the model accurately represents the relationship between concentration and response. demarcheiso17025.com
Multivariate Calibration: In complex mixtures where spectral or chromatographic overlap occurs, multivariate calibration methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are used to build robust quantitative models.
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ich.org Chemometric approaches are integral to this process.
Accuracy and Precision: Statistical analysis is used to determine the accuracy (closeness to the true value) and precision (repeatability and reproducibility) of the method. ich.org This often involves the analysis of variance (ANOVA). demarcheiso17025.com
Limits of Detection (LOD) and Quantitation (LOQ): These parameters, which define the lowest concentration of an analyte that can be reliably detected and quantified, are determined using statistical methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. demarcheiso17025.com
Robustness: The influence of small, deliberate variations in method parameters on the analytical results is assessed to determine the method's robustness.
Uncertainty Estimation: A key aspect of modern analytical validation is the estimation of measurement uncertainty, which provides a quantitative indication of the quality of the result. demarcheiso17025.com
The application of these advanced analytical and chemometric techniques ensures the generation of high-quality, reliable data in the research and analysis of this compound.
Environmental Chemistry and Degradation Pathways of Iso Amyl Crotonate
Biotic Transformation and Biodegradation Studies
Biodegradation is the breakdown of organic matter by microorganisms, and it is a crucial process in the environmental fate of many chemicals. Iso-amyl-crotonate is expected to be biodegradable. atamanchemicals.com
Studies on structurally similar compounds suggest that biodegradation is a significant environmental fate process. For example, butyl acetate (B1210297), which is structurally similar to this compound, has been shown to biodegrade readily. nih.gov The "Ready Biodegradability Prediction" for this compound is "YES," with an anaerobic biodegradation probability of 0.5083, indicating a moderate potential for breakdown in the absence of oxygen. thegoodscentscompany.com
Microorganisms, such as certain strains of Saccharomyces cerevisiae, are involved in the biosynthesis of esters, including isoamyl acetate and ethyl crotonate, through the action of alcohol acyltransferases. researchgate.net Some bacteria are also capable of degrading related compounds like crotonate under anaerobic conditions. nih.govescholarship.org For instance, Natronincola ferrireducens can use crotonate as an electron acceptor. hud.ac.uk The biodegradation of complex organic molecules often involves initial enzymatic hydrolysis of ester bonds, followed by the further breakdown of the resulting alcohol and carboxylic acid. technion.ac.iljmb.or.kr
Microbial Degradation of Ester Functional Groups
The ester linkage in this compound is a primary target for microbial degradation. Microorganisms such as bacteria and fungi produce enzymes called esterases and lipases that catalyze the hydrolysis of ester bonds. nih.govresearchgate.net This process, known as ester hydrolysis, breaks down the ester into its constituent alcohol (iso-amyl alcohol) and carboxylic acid (crotonic acid). nih.govresearchgate.net
The general mechanism for the microbial degradation of esters involves the following steps:
Enzymatic Attack: Esterases or lipases bind to the ester substrate.
Hydrolysis: The enzyme facilitates the cleavage of the ester bond by adding a water molecule.
Product Release: The resulting alcohol and carboxylic acid are released into the environment.
These smaller, more polar molecules are then typically further metabolized by microorganisms for energy and biomass production. nih.gov The efficiency of this degradation is influenced by factors such as the microbial population present, temperature, pH, and the availability of other nutrients.
Assessment of Biodegradability in Aquatic and Soil Environments
The biodegradability of chemical compounds in different environmental compartments is assessed using standardized testing methods. These methods help to determine the potential for a substance to persist or be removed by microbial action.
Aquatic Environments:
Standardized tests, such as those developed by the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability of chemicals in water. senbis.combpcinstruments.comnih.govunipd.it These tests typically measure the biochemical oxygen demand (BOD) or the evolution of carbon dioxide (CO2) over a specified period. nih.govunipd.it A high percentage of degradation within a set timeframe indicates that the substance is readily biodegradable. For a substance to be labeled as "marine biodegradable," a common requirement is to achieve 90% biodegradation within six months. unipd.it Similarly, the "OK Biodegradable WATER" mark requires 90% degradation over 56 days in freshwater environments. unipd.it
Soil Environments:
The biodegradability in soil is assessed using methods like ISO 17556 and ASTM D5988, which measure oxygen consumption or carbon dioxide production in a controlled soil environment. senbis.combpcinstruments.commdpi.com The test substance is mixed with soil containing a healthy population of microorganisms, and the rate of its breakdown is monitored. bpcinstruments.commdpi.com The conditions of the test, such as temperature and moisture, are optimized to simulate a favorable environment for microbial activity. mdpi.com Similar to aquatic testing, the extent of mineralization to CO2 is a key indicator of ultimate biodegradability.
Identification and Characterization of Environmental Degradation Products
Understanding the products formed during the degradation of this compound is crucial for a complete environmental risk assessment. The primary degradation products from the initial hydrolysis are iso-amyl alcohol and crotonic acid.
Further degradation of these initial products can occur. For instance, crotonic acid can be further metabolized by microorganisms. nih.govessex.ac.uk Under anaerobic conditions, some microbial species can utilize crotonate in their metabolic processes. essex.ac.uk
Application of Advanced Analytical Techniques for Metabolite Profiling
Identifying the transient and stable degradation products of this compound in complex environmental matrices requires sophisticated analytical techniques. Metabolite profiling, or metabolomics, is the comprehensive analysis of all small-molecule metabolites in a biological or environmental sample.
Advanced analytical techniques are essential for separating, detecting, and identifying these metabolites. Common methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. au.dkmdpi.com Samples are often derivatized to increase the volatility of polar metabolites before analysis. au.dk The mass spectrometer provides detailed structural information, aiding in the identification of unknown compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. mdpi.com It allows for the separation of complex mixtures followed by mass spectrometric detection and identification.
These techniques, often used in combination with chemometric data analysis, provide a comprehensive picture of the degradation pathway and the metabolites formed. mdpi.com
Theoretical Modeling of Environmental Fate
Computational chemistry offers powerful tools to predict the environmental fate of chemicals like this compound, complementing experimental data.
Density Functional Theory (DFT) for Degradation Pathway Inference and Active Site Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.netscispace.com In the context of environmental chemistry, DFT can be used to:
Predict Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely degradation pathways. mdpi.compku.edu.cn
Determine Activation Energies: DFT calculations can determine the energy barriers for different degradation reactions, providing insights into their feasibility under environmental conditions. mdpi.comljmu.ac.uk
Identify Reactive Sites: DFT can identify the most reactive sites in a molecule, predicting where enzymatic or chemical attack is most likely to occur.
For this compound, DFT could be used to model the hydrolysis of the ester bond and the subsequent degradation of iso-amyl alcohol and crotonic acid, helping to predict the formation of various degradation products. mdpi.com
Computational Approaches for Predicting Environmental Transformation
Besides DFT, other computational approaches are used to predict the environmental transformation of chemicals. These methods are often part of a broader strategy known as "read-across," where data from well-studied chemicals are used to predict the properties of structurally similar, but less-studied, compounds. europa.euecetoc.orgljmu.ac.uk
Key computational approaches include:
Quantitative Structure-Activity Relationships (QSARs): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological or environmental activity. By inputting the structure of this compound into a relevant QSAR model, its biodegradability or potential to form certain transformation products could be estimated.
Fugacity Models: These models predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) based on its physical-chemical properties.
In Silico Profilers: These are computational tools that identify structural alerts within a molecule that are associated with specific types of reactivity or toxicity. ljmu.ac.uk For this compound, a profiler might flag the ester group as being susceptible to hydrolysis and the double bond as a potential site for other reactions.
These computational tools, when used in conjunction with experimental data, provide a more complete understanding of the environmental fate and potential risks of chemical compounds.
Research on Industrial and Biotechnological Applications of Iso Amyl Crotonate
Research in Flavors and Fragrances Chemistry
The primary commercial application of iso-amyl-crotonate and related esters lies within the flavor and fragrance industry, driven by their characteristic aromatic profiles.
This compound, also known as isopentyl crotonate, is an organic ester recognized for its fruity aroma. smolecule.com This characteristic makes it a valuable ingredient in the formulation of fragrances for perfumes and personal care products. lookchem.comindiamart.compaulaschoice.es Its scent profile is often utilized to build or enhance fruity notes in complex perfume compositions. google.com While some esters like isoamyl acetate (B1210297) are famously associated with specific scents like banana, other crotonate esters such as apple crotonate and plum crotonate are used to create juicy and fresh notes reminiscent of apple, pear, plum, and grape. chemicalbull.comfragranceu.comfragranceu.comperfumersapprentice.com
The use of these compounds extends to the food industry, where they serve as flavoring agents. lookchem.comindiamart.com Isoamyl esters of short-chain fatty acids are commonly employed in flavor compositions for a wide range of products, including beverages, candy, and baked goods. semanticscholar.org The pleasant and distinct scents of isoamyl esters make them highly useful in creating specific taste experiences. chemicalbull.com
Table 1: Properties of Select Crotonate Esters in Fragrance
| Compound | Odor Description | Potential Use Notes |
|---|---|---|
| This compound | Fruity | General fruity notes in perfumes and flavors. smolecule.com |
| Apple Crotonate | Juicy, fruity, reminiscent of apple, pear, plum, grape. fragranceu.comthegoodscentscompany.com | Enhances fruity compositions, stable in various consumer products like lotions and soaps. fragranceu.comthegoodscentscompany.com |
| Plum Crotonate | Fresh, fruity, plum, peach with floral hints of rose and violet. fragranceu.com | Used in fragrance concentrates for its fresh and complex fruity-floral character. fragranceu.com |
| 4-methyl-2-pentanol crotonate | Fruity | Used for plum notes at high concentrations and to enhance other fruit notes (apple, pear, peach) at lower concentrations. google.com |
Traditionally, flavor esters like this compound have been produced through chemical synthesis. semanticscholar.org However, a significant shift towards "natural" ingredients has spurred research into biotechnological production methods, including microbial fermentation and biocatalysis. semanticscholar.orgusm.my These biological processes are seen as a more sustainable and commercially acceptable alternative to expensive extraction from plant materials or chemical synthesis. semanticscholar.orgatamanchemicals.com
Research has successfully demonstrated the production of various isoamyl esters using microorganisms and enzymes.
Yeast Fermentation: Yeasts such as Williopsis saturnus and Saccharomyces cerevisiae have been shown to produce isoamyl acetate through the esterification of isoamyl alcohol. nih.govnih.govescarpmentlabs.com Engineered strains of Escherichia coli have also been developed to produce isoamyl acetate by expressing alcohol acetyl-transferase genes from yeast. nih.gov Studies have explored optimizing production by adjusting fermentation conditions like temperature and aeration, and by using low-cost substrates such as sugar beet molasses, fusel oil, and corn steep liquor. nih.govnih.gov
Enzymatic Synthesis (Biocatalysis): Lipases are enzymes widely studied for their ability to catalyze the synthesis of esters. semanticscholar.orgresearchgate.net Studies have investigated the use of immobilized lipases from sources like Candida antarctica and Rhizopus oryzae to produce isoamyl esters such as isoamyl acetate and isoamyl butyrate (B1204436). usm.mymdpi.com This method can achieve high conversion yields in both organic solvents and solvent-free systems. semanticscholar.orgusm.my Research has also explored using natural fats and oils, like those in coconut cream, as starting materials for lipase-catalyzed synthesis of isoamyl esters. semanticscholar.orgresearchgate.net
Table 2: Examples of Biotechnological Production of Isoamyl Esters
| Isoamyl Ester | Production Method | Organism/Enzyme | Key Findings |
|---|---|---|---|
| Isoamyl Acetate | Fermentation | Williopsis saturnus var. saturnus | Production rate was higher at 25°C under semi-aerobic conditions, reaching up to 118 mg/L. nih.gov |
| Isoamyl Acetate | Fermentation | Engineered Escherichia coli (with S. cerevisiae genes) | High molar ester yield from glucose was achieved; production was successful using low-cost media like fusel oil. nih.gov |
| Isoamyl Acetate | Enzymatic Synthesis | Immobilized lipase (B570770) from Candida antarctica | Synthesis from isoamyl alcohol and acetic anhydride (B1165640) was studied in a solvent-free system. usm.my |
| Isoamyl Butyrate | Enzymatic Synthesis | Immobilized Rhizopus oryzae lipase | Achieved a high yield (ca. 100%) in cyclohexane; fusel oil was a viable alternative substrate to pure isoamyl alcohol. mdpi.com |
| Various Isoamyl Esters | Enzymatic Synthesis | Rhodococcus cutinase | Synthesized isoamyl acetate, butyrate, hexanoate (B1226103), octanoate (B1194180), and decanoate (B1226879), with the highest efficiency for isoamyl butyrate. jmb.or.kr |
Role as Aroma Chemicals and Flavoring Agents
Research in Polymer Science and Materials Development
The carbon-carbon double bond in the crotonate group allows it to act as a monomer, participating in polymerization reactions to form larger molecular structures.
Crotonic acid and its esters, known as crotonates, are β-substituted α,β-unsaturated carboxylate monomers. nih.govresearchgate.net While they show a negligible ability to form homopolymers through common radical polymerization, they readily participate in copolymerization with other vinyl monomers. nih.gov The resulting copolymers incorporate the crotonate structure into the polymer backbone.
Research has explored the use of various crotonate esters in polymerization:
Alkyl Crotonates: A patent describes the creation of adducts by reacting polybutadiene (B167195) with alkyl crotonates, including methyl, ethyl, n-butyl, and isoamyl crotonate. google.com This process involves heating the components to high temperatures (160°C to 300°C) to combine the crotonate at the olefinic units of the polybutadiene. google.com
Copolymerization Studies: The free-radical copolymerization of crotonic acid derivatives with monomers like vinyl acetate has been widely demonstrated. nih.gov More recent research has shown the ability of butyl crotonate to copolymerize with 2-methylen-1,3-dioxepane (MDO) to form alternating copolymers, which can be degradable. nih.gov
Photopolymerization: Vinyl crotonate, which contains two different polymerizable double bonds, has been studied for its ability to self-initiate free-radical polymerization upon exposure to UV light. radtech.org
The industrial importance of crotonic acid and its derivatives is primarily as monomers in copolymerization reactions. nih.gov
While crotonate esters are established as useful monomers, specific research focusing on the development of high-performance polymers with enhanced thermal stability derived from this compound is limited in available literature. The process of creating polybutadiene-crotonate adducts requires high temperatures, suggesting the resulting material possesses a degree of thermal stability. google.com However, detailed studies on the thermal properties, such as the glass transition temperature (Tg) or decomposition temperature, of polymers synthesized specifically from this compound are not extensively documented.
Some research into related copolymers provides insight into material properties, though not always stability. For instance, the alternating copolymers formed from butyl crotonate and MDO were noted for their enhanced degradability, a property that is generally the inverse of high thermal stability. nih.gov The focus of much of the existing research is on the synthesis and copolymerization behavior of crotonates rather than the specific performance characteristics of the final polymeric materials. nih.govjst.go.jp
Crotonate-Based Monomers for Polymer Synthesis
Research on Isoamyl Crotonate as a Chemical Intermediate and Solvent
Beyond its direct use in fragrances and polymers, this compound serves as a chemical intermediate and a solvent in certain applications.
As an ester, this compound can undergo various chemical reactions, making it a useful intermediate for synthesizing other organic compounds. smolecule.com These reactions include:
Hydrolysis: Breaking down into crotonic acid and 3-methylbutanol (isoamyl alcohol) in the presence of an acid or base. smolecule.com
Reduction: Being reduced to corresponding alcohols. smolecule.com
Substitution: Allowing the ester group to be replaced by other functional groups. smolecule.com
The adducts formed from the reaction of polybutadiene and alkyl crotonates are themselves useful intermediates for producing materials such as synthetic resin plasticizers. google.com More broadly, isoamyl compounds are recognized for their utility as precursors and solvents in organic synthesis. chemicalbull.com For instance, the related angelic acid isoamyl ester is used as both a solvent and an intermediate in the production of other chemical products. lookchem.com Furthermore, research into protic ionic liquids has identified trialkylammonium crotonates as potential solvents for use in the manufacture and processing of organic compounds. google.com
Utility as a Chemical Intermediate in Organic Synthesis
This compound, with its ester functionality and carbon-carbon double bond, serves as a versatile intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. Isoamyl compounds, in general, are recognized for their role in various industrial processes and chemical syntheses due to their adaptable chemical properties. chemicalbull.com The reactivity of the crotonate moiety is of particular importance, with derivatives of crotonic acid being used as intermediates in the synthesis of pharmaceuticals and fungicides. nih.gov
The utility of this compound as an intermediate stems from two primary reactive sites: the ester group and the α,β-unsaturated system.
Reactions at the Ester Group: Like other esters, the ester linkage in this compound can undergo nucleophilic acyl substitution. A key reaction is hydrolysis, which can be catalyzed by either acid or base, to yield crotonic acid and isoamyl alcohol. This reaction is fundamental for cleaving the ester and modifying the molecule. Another important transformation is reduction, typically using strong reducing agents like lithium aluminum hydride, which would convert the ester group into two alcohol moieties.
Reactions at the Carbon-Carbon Double Bond: The α,β-unsaturated nature of the crotonate part of the molecule allows for conjugate addition reactions. This enables the introduction of a wide range of nucleophiles at the β-position, extending the carbon skeleton and introducing new functional groups. The double bond can also undergo other typical alkene reactions, such as hydrogenation to produce the saturated ester (iso-amyl-butyrate) or epoxidation.
These reactions highlight the compound's role in creating diverse chemical structures, making it a significant intermediate for the synthesis of other specialty chemicals and functional molecules. chemicalbull.comresearchgate.netresearchgate.net
Table 1: Potential Transformations of this compound in Organic Synthesis
| Reaction Type | Reagents/Conditions | Product(s) | Significance |
| Hydrolysis | Acid or Base (e.g., H₂SO₄ or NaOH), H₂O | Crotonic acid and Isoamyl alcohol | Cleavage of the ester to precursor molecules. |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Butane-1,4-diol and Isoamyl alcohol | Formation of alcohols for further synthesis. |
| Conjugate Addition | Nucleophiles (e.g., Grignard reagents, organocuprates) | β-substituted iso-amyl-butyrate derivatives | Carbon-carbon bond formation and functionalization. |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Iso-amyl-butyrate | Saturation of the double bond to modify properties. |
Investigation of Solvency Properties in Industrial Applications
The solvency properties of esters are well-established, with low molecular weight esters being widely used as solvents in coatings, inks, and cleaning formulations due to their good solvency power. researchgate.netchemicalbull.com While specific research focused solely on this compound as an industrial solvent is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and comparison with similar compounds. Esters like isopropyl 2-methylisocrotonate are noted for their use as solvents due to their volatility and solvency characteristics. ontosight.ai
The solvent power of a substance is determined by its polarity, molecular structure, and physical properties. This compound is a relatively non-polar molecule, suggesting it would be effective at dissolving other non-polar and moderately polar substances, such as resins, oils, and other organic compounds. Its molecular weight of 156.22 g/mol and status as a volatile liquid at ambient temperatures are characteristic of many organic solvents. researchgate.netnih.gov The presence of the ester group provides some polarity, enhancing its ability to dissolve a broader range of solutes compared to simple hydrocarbons.
The investigation of solvency for industrial use involves evaluating parameters such as evaporation rate, viscosity, and compatibility with other components in a formulation. The physical properties of this compound, detailed in the table below, provide a basis for assessing its potential in applications where controlled evaporation and good solvency for organic materials are required. Cyclic esters (lactones) are also noted for having good solvency properties useful in industrial applications, further supporting the potential of ester-based compounds like this compound. thegoodscentscompany.comperflavory.com
Table 2: Selected Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | chemicalbook.com |
| Molecular Weight | 156.22 g/mol | nih.gov |
| Physical State | Liquid | indiamart.com |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
| XLogP3-AA (LogP) | 2.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Note: The XLogP3-AA value suggests a higher affinity for non-polar environments, characteristic of a good solvent for organic compounds.
Custom Synthesis and Manufacturing Research for Specialty Chemicals
This compound is a specialty chemical often produced via custom synthesis to meet the specific purity and quantity requirements of industries like fragrance and fine chemicals. thegoodscentscompany.com Custom synthesis and contract manufacturing services are crucial for sectors that rely on high-impact or niche molecules that are not produced on a mass commodity scale. frontierspecialtychemicals.comjrfglobal.com Research in this area focuses on developing and optimizing synthetic routes for efficiency, cost-effectiveness, and sustainability.
Chemical Synthesis Research: The most prevalent method for synthesizing this compound is Fischer-Speier esterification. This reaction involves treating isoamyl alcohol (also known as isopentyl alcohol or 3-methyl-1-butanol) with crotonic acid in the presence of a strong acid catalyst, such as sulfuric acid. ma.edu Research in this area often centers on:
Catalyst Development: Investigating alternative, reusable solid acid catalysts to replace corrosive and difficult-to-remove mineral acids.
Process Optimization: Fine-tuning reaction conditions (temperature, reactant ratios, removal of water by-product) to maximize yield and purity. ma.edu
Purification Techniques: Developing efficient distillation or chromatographic methods to isolate the final product to high purity standards required for fragrance applications.
Biotechnological Manufacturing Research: A growing area of manufacturing research is the biotechnological production of esters using enzymes or whole-cell microorganisms. researchgate.net This "green chemistry" approach offers reactions under milder conditions and can produce natural-labeled products. jmb.or.kr While specific research on the biosynthesis of this compound is limited, studies on related esters provide a blueprint.
Enzymatic Synthesis: Lipases and cutinases are used to catalyze the esterification of an alcohol and a carboxylic acid. jmb.or.krpciplindia.com Research has demonstrated the synthesis of various isoamyl esters, such as isoamyl butyrate, from isoamyl alcohol and the corresponding fatty acid using immobilized enzymes. jmb.or.kr
Microbial Fermentation: Metabolic engineering of microorganisms like Saccharomyces cerevisiae has been successful in producing esters like ethyl crotonate. researchgate.net A similar pathway could potentially be engineered to produce this compound by ensuring the host organism produces both isoamyl alcohol and crotonyl-CoA, which are then condensed by an alcohol acyltransferase (AAT) enzyme. researchgate.netresearchgate.net
Table 3: Comparison of Manufacturing Research Approaches for this compound
| Approach | Description | Advantages | Research Focus |
| Chemical Synthesis (Fischer Esterification) | Reaction of isoamyl alcohol and crotonic acid with an acid catalyst. ma.edu | Well-established, high throughput, relatively low cost for synthetic grade. | Catalyst efficiency, process intensification, waste reduction. |
| Biotechnological Synthesis (Enzymatic/Fermentative) | Use of enzymes (e.g., lipases) or engineered microbes to produce the ester. researchgate.netjmb.or.kr | "Green" process, mild conditions, can be labeled "natural", high selectivity. | Enzyme immobilization, strain development, increasing titers, pathway optimization. researchgate.netjmb.or.kr |
Future Research Directions and Emerging Paradigms in Iso Amyl Crotonate Chemistry
Advancements in Sustainable and Green Synthesis Technologies
The synthesis of esters is undergoing a significant transformation, moving away from conventional methods that often involve harsh conditions and hazardous materials. nih.govresearchgate.net Green chemistry principles are now central to developing new synthetic routes for iso-amyl-crotonate, emphasizing atom economy, use of renewable resources, and environmentally benign processes. acs.orgnih.gov
A primary focus is the use of biocatalysts, particularly immobilized lipases, which offer high selectivity and operate under mild conditions. juniperpublishers.comepri.com Enzymatic synthesis allows for the production of "green" esters, reducing the formation of by-products and simplifying downstream processing. researchgate.netrsc.org Research has demonstrated the successful synthesis of various isoamyl esters, such as isoamyl acetate (B1210297) and isoamyl butyrate (B1204436), using immobilized lipases from sources like Candida antarctica and Thermomyces lanuginosus. acs.orgtandfonline.comthegoodscentscompany.com These enzymatic methods can achieve high conversion yields, sometimes exceeding 90%, in solvent-free systems or greener solvents like acetonitrile (B52724), which is less hazardous than traditional chlorinated solvents. nih.govacs.orgtandfonline.com
Another promising avenue is the use of heterogeneous solid acid catalysts, which replace corrosive liquid acids like sulfuric acid. acs.org Catalysts derived from renewable sources, such as ball-milled seashells, have been successfully used for the solvent-free synthesis of isoamyl acetate, offering advantages like easy separation, reusability, and lower reaction temperatures. acs.org The development of these sustainable catalysts aligns with the goal of creating more economical and environmentally friendly industrial processes. jetir.org Furthermore, the use of biomass-derived feedstocks presents a key strategy for the sustainable production of chemical intermediates. conicet.gov.ar Alcohol acyltransferases (AATs) are enzymes that catalyze the formation of esters from acyl-CoAs and alcohols, providing a direct biosynthetic pathway to compounds like isoamyl acetate and ethyl crotonate from renewable resources. conicet.gov.arresearchgate.net
Table 1: Comparison of Green Synthesis Methods for Esters
| Technology | Catalyst/System | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Biocatalysis | Immobilized Lipases (e.g., Candida antarctica lipase) | High selectivity, mild reaction conditions, reduced by-products, reusability. | Synthesis of isoamyl acetate and isoamyl butyrate. | acs.orgtandfonline.com |
| Heterogeneous Catalysis | Ball-milled Seashells (Nano-biocomposite) | Inexpensive, naturally occurring, reusable, solvent-free conditions. | Solvent-free synthesis of isoamyl acetate. | acs.org |
| Green Solvents | Acetonitrile | Less hazardous than chlorinated solvents (e.g., DMF), comparable reaction rates and yields. | Greener Steglich esterification. | nih.govresearchgate.net |
| Biosynthesis | Alcohol Acyltransferases (AATs) | Direct synthesis from renewable biomass, environmentally friendly process. | Biosynthesis of ethyl crotonate and isoamyl acetate. | conicet.gov.arresearchgate.net |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful capabilities for prediction, optimization, and discovery. rsc.org In the context of this compound chemistry, these computational approaches can accelerate development cycles, from initial molecular design to process optimization. researchgate.netepri.com
ML models are being developed to predict chemical reaction outcomes with high accuracy, including reaction yields and the optimal conditions (e.g., temperature, solvent, catalyst) required. juniperpublishers.comresearchgate.netmdpi.com By training on large datasets of chemical reactions, these models can identify complex patterns and suggest optimized synthetic routes, reducing the need for extensive and costly trial-and-error experimentation. conicet.gov.ariwaponline.com For instance, transformer-based models, originally from natural language processing, can interpret reaction SMILES (a text-based representation of molecules) to predict yields with outstanding performance. mdpi.comresearchgate.net This has significant implications for the industrial synthesis of esters, where maximizing yield and efficiency is critical.
Beyond optimizing existing reactions, AI is transforming the design of new compounds. In the fragrance and flavor industry, AI models can generate novel chemical formulas for scents with specific desired attributes. nih.govacs.org Systems like OGDiffusion use mass spectrometry data and odor descriptors to create new essential oil blends, automating a process that traditionally relied on the intuition of experienced perfumers. researchgate.netcdc.gov This technology could be leveraged to design novel crotonate esters with unique sensory profiles. Furthermore, AI is crucial for predicting the physicochemical properties and biological activities of new molecules. nih.gov ML models can assess the chemical stability of esters towards processes like hydrolysis, a key degradation pathway, which is vital for designing compounds with appropriate shelf-life and environmental persistence. nih.govacs.orgsolubilityofthings.com
AI also plays a pivotal role in retrosynthesis, where it can propose viable synthetic pathways for a target molecule. researchgate.net This accelerates the discovery of more efficient and sustainable manufacturing processes. nih.gov By integrating with automated robotic platforms, AI can create "self-driving chemistry labs" that not only design but also execute and optimize chemical reactions in real-time, pushing the boundaries of chemical synthesis. researchgate.netjuniperpublishers.com
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a major frontier in ester production. Future research is focused on creating catalysts that offer superior activity, selectivity, and stability, particularly for green and sustainable processes.
Recently, chemists have developed innovative bimetallic oxide cluster catalysts, such as those made from rhodium (Rh) and ruthenium (Ru). solubilityofthings.com These nano-sized catalysts demonstrate exceptional efficiency in ester-producing reactions and uniquely use molecular oxygen as the sole oxidant, making the process highly sustainable with water as the only byproduct. cdc.govsolubilityofthings.com Such catalysts are versatile and show high reactivity with a variety of substrates, opening new possibilities for greener chemical synthesis. cdc.govsolubilityofthings.com
In the realm of biocatalysis, while lipases are well-established, research continues to explore new enzyme sources and immobilization techniques to enhance stability and performance. researchgate.netnih.gov Cutinase from Rhodococcus bacteria, for example, has been used to synthesize various isoamyl fatty acid esters. researchgate.net Computational docking studies can be paired with experimental work to understand substrate specificity and optimize enzyme performance for target molecules like this compound. researchgate.net The use of AI and machine learning is also accelerating catalyst discovery by screening vast numbers of potential materials and predicting their performance, reducing reliance on expensive and rare noble metals. nih.govscilit.com
Table 2: Emerging Catalytic Systems for Ester Synthesis
| Catalyst Type | Specific Example | Key Features | Relevance to this compound | Reference |
|---|---|---|---|---|
| Heterogeneous Bifunctional Catalysts | Solid acid-base catalysts | Enables simultaneous esterification and transesterification; reusable; enhances selectivity. | Efficient one-pot synthesis from mixed feedstocks. | iwaponline.com |
| Bimetallic Oxide Clusters | RhRuOx/C | High efficiency; uses O2 as the sole oxidant (green); water is the only byproduct; versatile. | Sustainable pathway for aryl and potentially alkyl ester synthesis. | cdc.govsolubilityofthings.com |
| Biocatalysts (Enzymes) | Immobilized Cutinase from Rhodococcus | High specificity under mild conditions; green synthesis route. | Proven for synthesis of isoamyl esters with various fatty acids. | researchgate.net |
| Solid Acid Catalysts | Dried Dowex H+/NaI | Effective for sterically hindered esters; reusable; simple product isolation; mild conditions. | Potential for efficient synthesis where traditional methods may fail. | researchgate.net |
Comprehensive Environmental Fate Modeling and Remediation Strategies for Ester Compounds
As the production and use of esters like this compound expand, a thorough understanding of their environmental fate and the development of effective remediation strategies become imperative. Future research is increasingly directed at predicting how these compounds behave in the environment and how to mitigate any potential adverse impacts.
The environmental fate of an ester is governed by processes such as biodegradation, hydrolysis, and atmospheric degradation. solubilityofthings.comscilit.com Many naturally derived esters are readily biodegradable, broken down by microorganisms into non-toxic substances. solubilityofthings.com However, the structure of the ester, such as the length of its carbon chain, influences its biodegradability. solubilityofthings.com Hydrolysis, the cleavage of the ester bond by water, is another key degradation pathway. cdc.govsolubilityofthings.com The rate of hydrolysis is highly dependent on pH, with degradation often being faster in alkaline conditions. juniperpublishers.comcdc.gov For unsaturated esters like this compound, atmospheric degradation initiated by reactions with OH radicals and chlorine atoms is a significant loss process, especially for volatile compounds. researchgate.netrsc.orgresearchgate.netnih.gov The reaction with OH radicals is often the dominant daytime degradation pathway in the troposphere. conicet.gov.arnih.gov
Environmental fate modeling is a critical tool for predicting the persistence and transport of these compounds. nih.gov Quantitative structure-activity relationship (QSAR) models are being developed to predict properties like hydrolysis rates based on molecular structure, providing a way to assess environmental persistence without extensive experimental testing. nih.gov Multiphase atmospheric chemistry models can simulate the behavior of esters in indoor and outdoor environments, including their partitioning between gas and particle phases and their degradation in surface films. acs.orgresearchgate.net
In case of environmental contamination, various remediation strategies are being explored. For soil contaminated with esters like phthalates, bioremediation using microorganisms that can degrade these compounds is a promising, cost-effective, and environmentally friendly approach. nih.govmdpi.com Composting has been shown to be a robust technology for remediating soil contaminated with phthalate (B1215562) esters, with degradation efficiencies reaching up to 100%. nih.gov Other green technologies include phytoremediation (the use of plants to remove pollutants) and adsorption using materials like biochar. researchgate.netmdpi.comacs.org For water contamination, advanced oxidation processes (AOPs) and coupled technologies like membrane bioreactors are being investigated for their high degradation efficiency. iwaponline.com
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for ISO-AMYL-CROTONATE in laboratory settings?
- Methodological Answer : Prioritize reaction efficiency and safety by selecting catalysts (e.g., acid/base) compatible with esterification or transesterification mechanisms. Use computational tools like Quantitative Structure-Property Relationship (QSPR) models to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature). Validate intermediates via spectroscopic methods (NMR, IR) and compare results with existing literature on structurally similar esters (e.g., isoamyl acetate) .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with internal standards to quantify impurities. Cross-reference retention times with authentic samples. For structural confirmation, combine mass spectrometry (MS) with fragmentation pattern analysis and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Methodological Answer : Follow GHS guidelines for flammability and toxicity risks. Implement engineering controls (e.g., fume hoods), personal protective equipment (PPE), and emergency protocols (eye wash stations, spill containment). Conduct exposure assessments using air sampling and biomonitoring, particularly for volatile organic compound (VOC) emissions .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s solvent compatibility in mixed-phase systems?
- Methodological Answer : Perform systematic solubility studies using Hansen Solubility Parameters (HSP) to model interactions with polar/nonpolar solvents. Investigate kinetic vs. thermodynamic stability via time-resolved spectroscopy (e.g., UV-Vis). Use statistical tools like principal component analysis (PCA) to identify outliers or confounding variables in historical datasets .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in toxicological studies?
- Methodological Answer : Apply isotope-labeled analogs (e.g., ¹³C or ²H) in in vitro assays (e.g., liver microsomes) to track metabolite formation. Pair liquid chromatography-tandem MS (LC-MS/MS) with enzymatic inhibition assays to identify cytochrome P450 isoforms involved. Validate findings using in silico docking simulations to predict enzyme-substrate binding affinities .
Q. How can researchers optimize analytical methods for trace detection of this compound in environmental samples?
- Methodological Answer : Develop a solid-phase microextraction (SPME) protocol coupled with GC-MS to enhance sensitivity. Calibrate against matrix-matched standards to account for soil/water matrix effects. Validate method robustness via interlaboratory comparisons and adherence to ISO/IEC 17025 guidelines for analytical reproducibility .
Methodological Frameworks
Q. What systematic review approaches are recommended for synthesizing fragmented literature on this compound’s applications?
- Methodological Answer : Conduct a scoping review using Arksey and O’Malley’s framework: (1) define research questions, (2) identify relevant databases (SciFinder, PubMed), (3) screen studies via inclusion/exclusion criteria (e.g., peer-reviewed, experimental data), (4) chart data thematically (e.g., synthesis methods, toxicity endpoints), and (5) consult domain experts to validate gaps .
Q. How should researchers address reproducibility challenges in this compound-related experiments?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental variables (e.g., humidity, catalyst lot) in electronic lab notebooks (ELNs). Use open-source platforms like Zenodo to share raw datasets and computational workflows. Perform power analyses to ensure sample sizes are statistically adequate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
